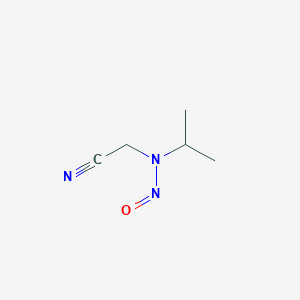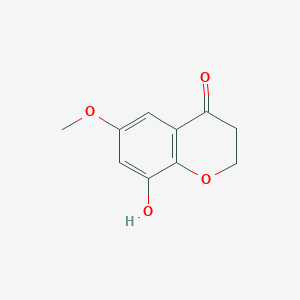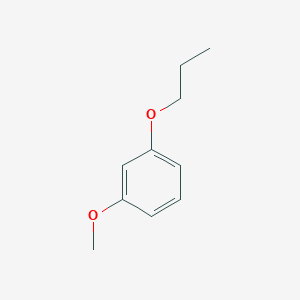
1-Methoxy-3-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-Methoxy-3-propoxybenzene can be synthesized through several methods. One common synthetic route involves the Williamson ether synthesis, where 1-methoxybenzene (anisole) reacts with propyl bromide in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar etherification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions can vary depending on the desired purity and application of the final product .
Chemical Reactions Analysis
1-Methoxy-3-propoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and propoxy groups direct incoming electrophiles to specific positions on the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated benzene compounds.
Scientific Research Applications
1-Methoxy-3-propoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1-methoxy-3-propoxybenzene exerts its effects depends on its specific application. In chemical reactions, the methoxy and propoxy groups influence the reactivity and orientation of the benzene ring, directing electrophiles to specific positions. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1-Methoxy-3-propoxybenzene can be compared with other similar compounds, such as:
1-Methoxy-4-propoxybenzene: This compound has the propoxy group at the para position relative to the methoxy group, leading to different reactivity and properties.
1,3-Dimethoxybenzene: With two methoxy groups on the benzene ring, this compound exhibits different chemical behavior and applications.
1-Allyloxy-4-propoxybenzene: This compound has an allyloxy group instead of a methoxy group, resulting in distinct chemical and biological properties
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-methoxy-3-propoxybenzene |
InChI |
InChI=1S/C10H14O2/c1-3-7-12-10-6-4-5-9(8-10)11-2/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
FCISVADOBNZJAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


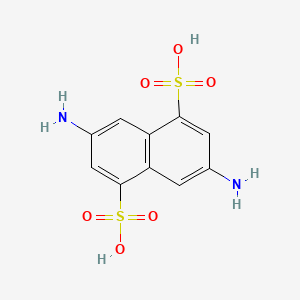
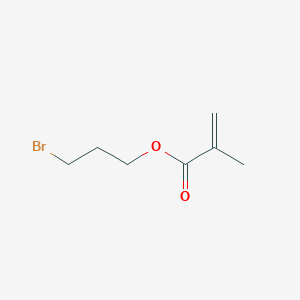
![1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-](/img/structure/B14127378.png)
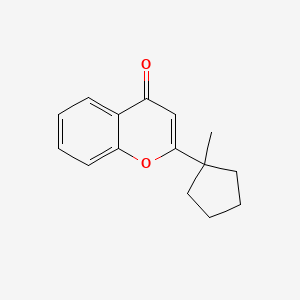
![2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B14127396.png)
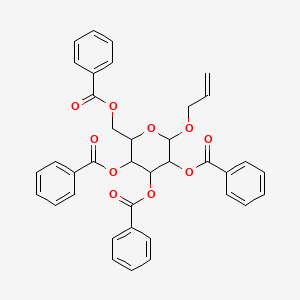
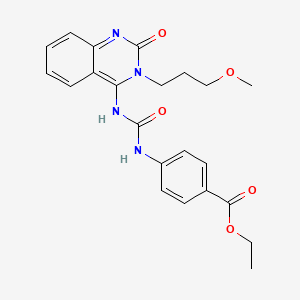
![S-[(3,4-Dimethylphenyl)methyl]-L-cysteine](/img/structure/B14127412.png)
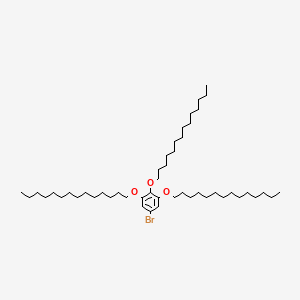
![1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene](/img/structure/B14127431.png)
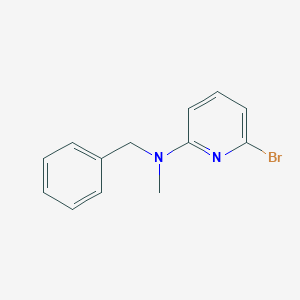
![methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14127438.png)
